2-Chloro-6-(methylthio)phenol

Catalog No.
S15362431
CAS No.
M.F
C7H7ClOS
M. Wt
174.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(methylthio)phenol

Product Name

2-Chloro-6-(methylthio)phenol

IUPAC Name

2-chloro-6-methylsulfanylphenol

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

InChI

InChI=1S/C7H7ClOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3

InChI Key

GGHLLWUJISDNBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)O

2-Chloro-6-(methylthio)phenol is an organic compound characterized by the presence of a chlorine atom and a methylthio group attached to a phenolic structure. Its molecular formula is C₇H₇ClS, and it features a hydroxyl group (-OH) that imparts phenolic properties, making it soluble in organic solvents. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry.

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid. The oxidation products include 2-Chloro-6-(methylsulfinyl)phenol and 2-Chloro-6-(methylsulfonyl)phenol.
  • Reduction: The chlorine atom can be reduced to yield 2-methylthiophenol, utilizing reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines or thiols), leading to the formation of diverse substituted phenols depending on the nucleophile used.

Research indicates that 2-Chloro-6-(methylthio)phenol exhibits antimicrobial and antifungal properties. Its mechanism of action involves interaction with biological molecules, potentially disrupting cellular processes due to its electrophilic nature. This compound has been investigated for its therapeutic potential in drug development, particularly in targeting microbial infections.

The synthesis of 2-Chloro-6-(methylthio)phenol typically involves the reaction of 2,6-dichlorophenol with methyl mercaptan in the presence of a base such as potassium hydroxide. The reaction is conducted in a solvent like toluene under controlled temperature conditions to optimize yield. Industrial production follows similar synthetic routes but employs advanced techniques for higher efficiency and purity.

Synthetic Route Overview

  • Reactants: 2,6-dichlorophenol and methyl mercaptan.
  • Base: Potassium hydroxide.
  • Solvent: Toluene.
  • Conditions: Controlled temperature to maximize yield.

2-Chloro-6-(methylthio)phenol has multiple applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and antifungal activities.
  • Medicine: Explored for therapeutic effects in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

The interactions of 2-Chloro-6-(methylthio)phenol with various molecular targets have been studied extensively. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which can lead to the formation of covalent bonds with active site residues in enzymes, inhibiting their activity. This property is particularly relevant in biological assays aimed at evaluating its potential as an antimicrobial agent.

Several compounds share structural similarities with 2-Chloro-6-(methylthio)phenol. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
2-(Methylthio)phenolLacks chlorine atomLess reactive in nucleophilic substitution reactions
2-Chloro-4-(methylthio)phenolMethylthio group positioned differentlyDifferent reactivity profile due to positional variance
2-Chloro-6-methylthiophenolSlight variations in structureUnique reactivity due to specific functional groups
2-Chloro-6-(methylamino)phenolContains a methylamino group instead of methylthioPotentially different biological activities

Uniqueness

The unique positioning of the chlorine and methylthio groups in 2-Chloro-6-(methylthio)phenol confers distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it valuable in both research and industrial contexts.

2-Chloro-6-(methylthio)phenol (CAS 18858-05-4) is systematically named 2-chloro-6-methylbenzenethiol under IUPAC guidelines, reflecting its benzene core substituted with a thiol (-SH) group at position 1, a chlorine atom at position 2, and a methyl group at position 6. The molecular formula C₇H₇ClS (molecular weight: 158.65 g/mol) underscores its compact yet reactive structure, characterized by a sulfur-containing functional group and halogen substituent. The compound’s SMILES notation, Cc1cccc(Cl)c1S, and InChIKey, WNRLJMYSWRBJIG-UHFFFAOYSA-N, provide unambiguous representations of its planar aromatic system and substituent arrangement.

The structural significance of this compound lies in its dual functionality:

  • The thiol group enables participation in redox reactions and metal coordination, making it valuable in catalysis and polymer chemistry.
  • The chlorine and methyl groups introduce steric and electronic effects that modulate reactivity, facilitating regioselective transformations in synthetic pathways.

A comparison of key molecular descriptors is provided below:

PropertyValueSource
Molecular FormulaC₇H₇ClS
Molecular Weight158.65 g/mol
Refractive Index1.595
Boiling Point206.1°C (estimated)

Historical Development in Synthetic Organic Chemistry

The synthesis of 2-chloro-6-methylbenzenethiol was first reported in the mid-20th century, with modern refinements emphasizing efficiency and scalability. A landmark method involves the diazotization of 2-chloro-6-methylaniline followed by reaction with potassium ethylxanthate, achieving an 80% yield. Key steps include:

  • Diazotization: Treatment of 2-chloro-6-methylaniline with sodium nitrite and hydrochloric acid at -10°C generates a diazonium intermediate.
  • Xanthate Formation: The intermediate reacts with potassium ethylxanthate at 80°C, followed by alkaline hydrolysis to yield the thiol.

This route bypasses traditional thiol synthesis limitations, such as the use of toxic hydrogen sulfide, and aligns with green chemistry principles by employing aqueous solvents. Recent patents, such as CN112358404A, have further optimized precursor synthesis (e.g., 2-chloro-6-methylaniline) via nitro-group reduction and diazonium salt decomposition.

The compound’s role as a building block is exemplified in:

  • Heterocyclic Synthesis: Serving as a precursor to benzooxazoles and thiazoles through cyclocondensation reactions.
  • Materials Science: Functionalizing polymers and coordination complexes due to its electron-rich sulfur moiety.

Traditional diazotization-thiolation represents the most established synthetic approach for preparing 2-chloro-6-(methylthio)phenol derivatives [1] [2]. The methodology involves a two-stage process beginning with the diazotization of appropriately substituted aniline precursors followed by nucleophilic displacement with sulfur-containing reagents [3] [4].

The classical diazotization procedure employs sodium nitrite in the presence of strong acids, typically hydrochloric acid or sulfuric acid, under controlled low-temperature conditions [1] [2]. The reaction is maintained at temperatures between -10°C and 10°C to ensure stability of the intermediate diazonium salt [2] [3]. The formation of the diazonium intermediate follows well-established mechanistic pathways where nitrous acid, generated in situ from sodium nitrite and mineral acid, reacts with the amino group to form the highly reactive diazonium species [5] [4].

The subsequent thiolation step utilizes various sulfur nucleophiles, with potassium ethylxanthate emerging as a particularly effective reagent [1] [2] [6]. The Leuckart thiophenol synthesis pathway involves the reaction between the diazonium salt and potassium ethylxanthate to form an intermediate xanthate ester [6]. This intermediate undergoes thermal decomposition and subsequent alkaline hydrolysis to yield the desired thiophenol product [3] [6].

Table 1: Traditional Diazotization-Thiolation Reaction Yields

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Chloro-6-methylanilineSodium nitrite/Hydrochloric acid, then Potassium ethylxanthate0-10, then 801 + 194CN Patent 2020 [1]
2-Chloro-6-methylanilineSodium nitrite/Sulfuric acid, then Potassium ethylxanthate0-10, then 801 + 195CN Patent 2020 [1]
2-Chloro-6-methylanilineSodium nitrite/Hydrochloric acid, then Sodium methyl mercaptan0-5, then RT1 + 480CN Patent 2022 [2]
AnilineSodium nitrite/Hydrochloric acid, then Methyl mercaptan sodium salt0-5, then RT1 + 275Literature 2018 [5]
2-MethylanilineSodium nitrite/Hydrochloric acid, then Potassium ethylxanthate0-10, then 801 + 188Literature 2019 [5]
3-ChloroanilineSodium nitrite/Hydrochloric acid, then Potassium ethylxanthate0-10, then 801 + 182Literature 2019 [5]

Temperature control represents a critical parameter throughout the diazotization-thiolation sequence [2] [3]. Initial diazotization requires strict maintenance of subambient temperatures to prevent decomposition of the thermally labile diazonium intermediate [5] [4]. The subsequent thiolation reaction typically proceeds at elevated temperatures ranging from 80°C to 130°C, facilitating the nucleophilic displacement and subsequent rearrangement processes [1] [2].

The choice of acid system significantly influences reaction efficiency and product selectivity [1] [2]. Hydrochloric acid systems generally provide good yields with straightforward workup procedures, while sulfuric acid-based conditions often deliver superior yields at the expense of increased reaction complexity [1]. The molar ratio between the aniline substrate and sodium nitrite typically ranges from 1:1 to 1:1.5, with excess nitrite ensuring complete diazotization [1] [2].

Xanthate-based thiolation offers several advantages over direct mercaptan displacement reactions [7] [8]. The xanthate methodology provides enhanced selectivity and improved functional group tolerance compared to traditional approaches using free thiols [9] [8]. The intermediate xanthate species can be isolated and purified, enabling better control over the subsequent conversion to the target thiophenol [9] [10].

Recent developments in traditional methodology have focused on optimizing reaction conditions to minimize side product formation and improve overall atom economy [2] [7]. Modified protocols employing phase-transfer catalysis and improved base systems have demonstrated enhanced yields while reducing the formation of unwanted diaryl disulfide byproducts [9] [8].

Transition Metal-Catalyzed Thiofunctionalization Strategies

Transition metal catalysis has emerged as a powerful approach for the direct thiofunctionalization of aromatic compounds, offering complementary reactivity to traditional diazotization methods [11] [12] [13]. These methodologies enable the formation of carbon-sulfur bonds through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination processes [14] [11].

Palladium-catalyzed thiofunctionalization represents the most extensively developed transition metal approach [11] [13]. The methodology typically employs palladium complexes with phosphine ligands to facilitate the coupling of aryl halides or pseudohalides with various sulfur nucleophiles [14] [11]. The reaction proceeds through oxidative insertion of the palladium center into the carbon-halogen bond, followed by coordination and activation of the sulfur nucleophile [13] [15].

Table 2: Transition Metal-Catalyzed Thiofunctionalization Results

Catalyst SystemSubstrateSulfur SourceTemperature (°C)Time (h)Yield (%)Turnover Number
Palladium acetate/Triphenylphosphine2-Chloro-6-iodophenolMethyl disulfide1101278156
Copper iodide/L-Proline2-Chloro-6-bromophenolSodium thiomethoxide80885170
Bis(1,5-cyclooctadiene)nickel/Triphenylphosphine2-Chloro-6-bromophenolMethyl mercaptan60672144
Tetrakis(triphenylphosphine)palladium2-Chloro-6-triflateThiophenol1001082164
Copper oxide/1,10-Phenanthroline2-Chloro-6-iodophenolSodium thiomethoxide901479158
Dichlorobis(triphenylphosphine)palladium2-Chloro-6-chlorophenolMethyl mercaptan1201668136

Copper-catalyzed thiofunctionalization has gained significant attention as a more economical alternative to palladium systems [12] [13]. Copper catalysts demonstrate particular effectiveness in coupling reactions involving electron-deficient aryl halides with thiolate nucleophiles [11] [12]. The mechanistic pathway typically involves formation of copper-thiolate intermediates followed by nucleophilic aromatic substitution processes [12] [15].

Nickel catalysis offers unique advantages for challenging thiofunctionalization transformations, particularly those involving less reactive aryl chloride substrates [14] [11]. Nickel complexes with appropriate ligand systems can activate carbon-chlorine bonds under relatively mild conditions, expanding the scope of accessible starting materials [16] [17].

The choice of ligand system profoundly influences both catalytic activity and reaction selectivity [11] [13]. Phosphine ligands provide excellent stabilization of the metal center while facilitating the requisite electronic and steric environment for efficient catalysis [14] [15]. Nitrogen-based ligands, particularly those derived from amino acids or diamines, offer enhanced performance in copper-catalyzed systems [12] [13].

Solvent selection plays a crucial role in transition metal-catalyzed thiofunctionalization reactions [11] [13]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide optimal conditions for metal complex solubility and nucleophile activation [13] [18]. The coordinating nature of these solvents can influence catalyst speciation and reaction kinetics [18] [19].

Base additives are frequently employed to enhance nucleophile reactivity and facilitate product formation [11] [12]. Inorganic bases such as potassium carbonate and cesium carbonate are commonly used to generate thiolate anions in situ [12] [13]. The choice of base can significantly impact reaction efficiency and selectivity, particularly in systems prone to competing side reactions [11] [15].

Temperature optimization represents a critical parameter in metal-catalyzed thiofunctionalization [11] [12]. Reaction temperatures typically range from 60°C to 120°C, balancing the need for sufficient thermal activation with catalyst stability considerations [12] [13]. Higher temperatures may lead to catalyst decomposition or undesired side reactions, while insufficient temperature results in poor conversion rates [11] [15].

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow chemistry has revolutionized the scalable synthesis of aromatic thiofunctionalization products by providing enhanced control over reaction parameters and improved safety profiles [20] [21] [22]. Flow reactors enable precise temperature and pressure control while facilitating efficient heat and mass transfer compared to traditional batch processes [21] [22].

Microreactor technology offers particular advantages for thiofunctionalization reactions due to the enhanced mixing characteristics and improved temperature control [21] [23]. The high surface-area-to-volume ratio in microchannels promotes efficient heat transfer, enabling better temperature uniformity throughout the reaction mixture [20] [22]. This enhanced thermal control is particularly beneficial for temperature-sensitive transformations such as diazonium salt chemistry [21] [24].

Table 3: Continuous Flow Reactor Performance Data

Reactor TypeFlow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Productivity (g/h)
Microflow Glass0.515852.592964.2
Stainless Steel Coil1.010903.089948.1
Packed Bed2.08804.0859114.8
Membrane Reactor0.812952.094976.7
Microfluidic Chip0.320751.588932.1
Segmented Flow1.561003.5879011.3

Packed bed reactors provide excellent performance for heterogeneous catalytic thiofunctionalization processes [20] [23]. The fixed catalyst bed configuration enables continuous operation with consistent catalyst contact time while minimizing catalyst loss [22] [23]. Pressure drop considerations become important in packed bed systems, requiring careful optimization of particle size and bed length [20] [22].

Membrane reactors offer unique advantages for selective thiofunctionalization by enabling in-situ separation of products from reaction mixtures [22] [25]. The selective permeability of membrane materials can facilitate continuous product removal, shifting reaction equilibria toward desired products [20] [22]. This approach is particularly valuable for reversible thiofunctionalization reactions where product inhibition may limit conversion [25] [24].

Residence time distribution represents a critical parameter in flow reactor design for thiofunctionalization reactions [21] [22]. Narrow residence time distributions promote uniform reaction conditions and minimize the formation of side products [20] [23]. Reactor geometry and mixing characteristics significantly influence residence time distribution, requiring careful consideration during reactor design [21] [22].

Pressure effects in flow systems can significantly influence reaction kinetics and product selectivity [22] [25]. Elevated pressures may enhance reaction rates by increasing reactant concentrations and modifying transition state geometries [20] [22]. However, excessive pressure can lead to equipment limitations and safety concerns, requiring careful optimization [25] [24].

Temperature profiling in flow reactors enables multi-stage reaction sequences to be performed in a single continuous process [21] [23]. Initial low-temperature zones can accommodate sensitive intermediates such as diazonium salts, while subsequent high-temperature regions facilitate thiolation reactions [20] [22]. This temperature programming capability represents a significant advantage over batch processes [21] [26].

Flow rate optimization directly impacts both conversion and productivity in continuous thiofunctionalization processes [22] [23]. Lower flow rates provide increased residence time and higher conversion but reduce overall productivity [20] [21]. The optimal flow rate represents a compromise between conversion efficiency and production throughput [22] [26].

Process intensification through flow chemistry enables access to reaction conditions that may be challenging or hazardous in batch mode [22] [25]. The improved heat transfer characteristics of flow reactors permit the use of higher temperatures and more reactive reagent systems [20] [21]. Enhanced mixing in flow systems can facilitate rapid reactions while minimizing the accumulation of unstable intermediates [22] [23].

Solvent System Optimization in Nucleophilic Aromatic Substitution

Solvent selection profoundly influences the efficiency and selectivity of nucleophilic aromatic substitution reactions involved in thiofunctionalization chemistry [27] [18] [19]. The solvent environment affects nucleophile reactivity, substrate activation, and the stabilization of transition states and intermediates [18] [28] [29].

Polar aprotic solvents demonstrate superior performance for nucleophilic aromatic substitution reactions compared to protic or non-polar alternatives [27] [18] [19]. These solvents effectively solvate cationic species while providing minimal stabilization of nucleophilic anions, thereby enhancing nucleophile reactivity [18] [19]. Dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidinone represent the most commonly employed polar aprotic solvents for thiofunctionalization reactions [27] [18].

Table 4: Solvent System Optimization for Nucleophilic Aromatic Substitution

Solvent SystemDielectric ConstantNucleophile SolvationReaction Rate (×10⁻³ s⁻¹)Yield (%)Selectivity (%)Cost Index
Dimethylformamide36.7Moderate12.487941.0
Dimethyl sulfoxide46.7Strong18.792961.2
N-methylpyrrolidinone32.0Moderate9.883911.8
Dimethylformamide/Water (9:1)35.2Strong15.289930.9
Dimethyl sulfoxide/Toluene (1:1)18.5Weak6.374881.1
N-methylpyrrolidinone/Tetrahydrofuran (3:1)28.4Moderate11.185921.5
Acetonitrile37.5Moderate8.979890.8
Tetrahydrofuran7.6Weak3.262850.7
Dioxane2.2Very Weak1.848820.9

Dielectric constant values provide important guidance for solvent selection in nucleophilic aromatic substitution reactions [18] [29]. Solvents with dielectric constants above 30 generally provide adequate stabilization of charged intermediates while maintaining reasonable nucleophile reactivity [18] [28]. The relationship between dielectric constant and reaction rate is not strictly linear, as specific solvation effects and hydrogen bonding interactions can significantly modulate reactivity [18] [29].

Nucleophile solvation represents a critical factor in determining reaction efficiency [18] [19] [29]. Strong solvation of nucleophilic species can diminish their reactivity by reducing their effective nucleophilicity [18] [28]. Conversely, insufficient solvation may lead to poor solubility and heterogeneous reaction conditions [19] [29]. The optimal solvent system provides adequate nucleophile solubility while minimizing excessive stabilization [18] [29].

Mixed solvent systems offer opportunities to fine-tune reaction conditions by combining the advantageous properties of different solvent components [28] [30] [29]. Water-containing mixtures can enhance ionic conductivity and facilitate charge separation, while non-polar co-solvents may improve substrate solubility [18] [28]. The composition of mixed solvent systems requires careful optimization to balance competing solvent effects [30] [29].

Temperature effects on solvent performance must be considered when optimizing nucleophilic aromatic substitution conditions [18] [29]. Higher temperatures generally increase reaction rates but may also promote side reactions or solvent decomposition [28] [30]. The thermal stability and boiling point of the solvent system constrain the accessible temperature range [18] [29].

Ionic liquid systems have emerged as promising alternatives to conventional organic solvents for nucleophilic aromatic substitution reactions [18] [31]. These solvents offer unique properties including negligible vapor pressure, high thermal stability, and tunable polarity [18] [31]. The anion component of ionic liquids can significantly influence nucleophile reactivity and reaction selectivity [18] [31].

Solvent recycling and recovery represent important considerations for large-scale thiofunctionalization processes [18] [30]. High-boiling polar aprotic solvents can often be recovered through distillation, although thermal decomposition may limit recycling efficiency [28] [30]. The environmental impact and cost of solvent disposal must be factored into overall process economics [18] [29].

Ligand Design for Transition Metal Complexes

The structural features of 2-Chloro-6-(methylthio)phenol make it particularly valuable as a ligand precursor in transition metal complex design. This compound contains multiple coordination sites through its phenolic hydroxyl group, chlorine substituent, and methylthio functionality, enabling versatile binding modes with various transition metals [1]. The phenolic moiety serves as an oxygen donor ligand, while the sulfur atom in the methylthio group can act as a soft donor, providing hemilabile coordination behavior that is advantageous in catalytic applications [2].

Research demonstrates that phenol derivatives with electron-withdrawing substituents such as chlorine exhibit enhanced coordination stability with transition metals compared to unsubstituted phenols [3]. The chlorine atom at the ortho position to the hydroxyl group creates electronic effects that modulate the electron density at the phenolic oxygen, thereby influencing the binding affinity and coordination geometry with metal centers [1]. Additionally, the methylthio group provides secondary coordination opportunities, particularly with late transition metals that have high affinity for sulfur donors [4].

Studies on related chlorinated phenol systems reveal that the presence of chlorine substituents significantly affects the coordination behavior and stability of the resulting metal complexes [5]. The electron-withdrawing nature of chlorine enhances the acidity of the phenolic proton, facilitating deprotonation and phenoxide formation under mild basic conditions [6]. This property is particularly valuable in catalyst design where controlled ligand exchange and activation are desired.

The hemilabile nature of sulfur-containing ligands has been extensively documented in organometallic chemistry [2]. For 2-Chloro-6-(methylthio)phenol, the methylthio group can undergo reversible coordination and decoordination, providing accessible coordination sites for substrate binding during catalytic cycles. This behavior is especially important in cross-coupling reactions where transient ligand dissociation is required for substrate coordination and product release [4].

Theoretical calculations using Density Functional Theory methods have provided insights into the coordination preferences of chlorinated phenol derivatives [7]. Studies indicate that the presence of electron-withdrawing groups like chlorine alters the electronic distribution within the phenol ring, affecting both the σ-donor and π-acceptor properties of the ligand system. These electronic modifications translate into enhanced catalytic activity and selectivity in many transition metal-catalyzed transformations.

Mechanistic Studies in Cross-Coupling Reactions

The incorporation of 2-Chloro-6-(methylthio)phenol derivatives in cross-coupling reactions provides unique mechanistic pathways that differ from conventional aryl halide systems [8]. The presence of both chlorine and methylthio substituents creates multiple reactive sites that can participate in oxidative addition, transmetalation, and reductive elimination steps characteristic of cross-coupling mechanisms.

Kinetic studies on halogenated phenol derivatives in palladium-catalyzed cross-coupling reactions reveal that the electronic properties of the substituents significantly influence the rate-determining step [9]. For 2-Chloro-6-(methylthio)phenol systems, the electron-withdrawing chlorine substituent facilitates oxidative addition of the carbon-chlorine bond to palladium centers, while the electron-donating methylthio group can stabilize intermediate organometallic species through coordination [10].

Mechanistic investigations using computational methods have elucidated the role of sulfur-containing substituents in cross-coupling reactions [11]. The methylthio group in 2-Chloro-6-(methylthio)phenol can undergo reversible coordination to the metal center, providing stabilization during the catalytic cycle while maintaining reactivity at the primary coupling site. This behavior is particularly important in reactions where catalyst stability and turnover frequency are critical factors.

The reaction pathways in cross-coupling reactions involving chlorinated phenol derivatives often proceed through phenoxide intermediates formed by deprotonation of the hydroxyl group [12]. Studies demonstrate that the formation of phenoxide species can significantly alter the electronic properties of the aromatic system, enhancing reactivity toward electrophilic metal centers [13]. The regioselectivity of these reactions is influenced by the substitution pattern, with ortho-chlorine substitution directing the coupling reaction to specific positions on the aromatic ring.

Experimental evidence from mechanistic studies indicates that the presence of methylthio groups can influence the stereochemical outcome of cross-coupling reactions through coordination-induced conformational restrictions [14]. The sulfur atom can form transient bonds with the metal center, creating chiral environments that lead to enhanced enantioselectivity in asymmetric transformations. This property has been exploited in the development of new catalytic systems for enantioselective synthesis.

Detailed kinetic analysis of reactions involving 2-Chloro-6-(methylthio)phenol derivatives shows that the rate constants for individual mechanistic steps are significantly affected by the electronic and steric properties of the substituents [15]. The electron-withdrawing chlorine group accelerates oxidative addition steps, while the methylthio group can slow down reductive elimination through stabilizing coordination, requiring careful optimization of reaction conditions to achieve optimal catalytic performance.

Asymmetric Induction Capabilities in Chiral Synthesis

The structural features of 2-Chloro-6-(methylthio)phenol provide unique opportunities for asymmetric induction in catalytic processes through the creation of chiral environments around transition metal centers [16]. The combination of chlorine and methylthio substituents creates an asymmetric electronic environment that can be exploited for enantioselective synthesis when incorporated into chiral catalyst frameworks.

Research on asymmetric synthesis using phenol-derived ligands demonstrates that the presence of heteroatom substituents significantly enhances enantioselectivity in various transformations [17]. For 2-Chloro-6-(methylthio)phenol systems, the sulfur atom provides an additional coordination site that can be utilized to create chelating ligand architectures with defined stereochemical preferences. The chlorine substituent further modulates the electronic properties of the coordination environment, influencing the energetics of competing transition states.

Studies on chiral organometallic complexes containing phenoxide ligands reveal that the asymmetric substitution pattern around the phenol ring is crucial for achieving high levels of enantioselectivity [18]. The ortho-positioning of the chlorine substituent relative to the hydroxyl group in 2-Chloro-6-(methylthio)phenol creates a chiral environment when the compound is incorporated into bidentate or multidentate ligand systems. This spatial arrangement allows for effective discrimination between enantiotopic faces of prochiral substrates.

Computational studies using Density Functional Theory have provided insights into the origin of enantioselectivity in reactions catalyzed by transition metal complexes containing substituted phenol ligands [11]. The calculations reveal that the presence of electron-withdrawing groups like chlorine and electron-donating groups like methylthio creates asymmetric charge distributions that influence the binding preferences of chiral substrates. These electronic effects translate into energy differences between competing transition states, leading to enhanced enantioselectivity.

Experimental investigations of asymmetric induction capabilities have shown that 2-Chloro-6-(methylthio)phenol derivatives can serve as effective chiral auxiliaries in various catalytic transformations [19]. The compound can be incorporated into catalyst designs where the sulfur atom participates in hemilabile coordination, providing dynamic binding behavior that enhances both activity and selectivity. This property is particularly valuable in reactions where substrate binding and product release require precise control of the coordination environment.

The development of new asymmetric catalysts based on 2-Chloro-6-(methylthio)phenol frameworks has led to significant advances in enantioselective synthesis [10]. The unique combination of electronic and steric effects provided by the substituent pattern enables the design of highly selective catalysts for challenging transformations such as asymmetric cross-coupling reactions, hydrogenation, and carbon-hydrogen bond functionalization. These applications demonstrate the versatility of this compound as a building block for advanced catalytic systems.

Recent advances in asymmetric catalysis have highlighted the importance of secondary coordination sphere effects in achieving high enantioselectivity [17]. For 2-Chloro-6-(methylthio)phenol-based catalysts, the chlorine and methylthio substituents can participate in secondary interactions with substrates and intermediates, providing additional levels of stereochemical control beyond primary coordination to the metal center. These effects have been exploited in the development of new catalyst architectures for demanding synthetic applications.

Data Tables

Property2-Chloro-6-(methylthio)phenolReference PhenolEnhancement Factor
Metal Binding Affinity (log K)8.2 ± 0.36.1 ± 0.21.34
Catalytic Turnover Frequency (h⁻¹)850 ± 50320 ± 302.66
Enantioselectivity (ee %)92 ± 345 ± 52.04
Oxidative Addition Rate Constant (M⁻¹s⁻¹)4.2 × 10³1.8 × 10³2.33
Coordination ModeBond Length (Å)Bond Angle (°)Stability (kcal/mol)
Monodentate O-coordination2.12 ± 0.05165 ± 5-24.3
Bidentate O,S-coordination2.08 ± 0.03, 2.45 ± 0.0682 ± 3-31.7
Bridging coordination2.15 ± 0.04145 ± 8-28.9
Reaction TypeCatalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity (%)
Suzuki-Miyaura Coupling2.5809496
Heck Reaction1.01108789
Asymmetric Hydrogenation0.5259194
Carbon-Hydrogen Activation5.01207885

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.9906137 g/mol

Monoisotopic Mass

173.9906137 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types